EthR Transcriptional Repressor Inhibition: Target Compound vs. Reference Inhibitor BDM31343
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate inhibits the Mycobacterium tuberculosis transcriptional repressor EthR with an IC50 of 2.80 µM (2.80 × 10³ nM) as measured by surface plasmon resonance in a DNA-binding competition assay [1]. The reference EthR inhibitor BDM31343 exhibits an IC50 of 3.3 µM in the same functional SPR assay format . The target compound is thus 15% more potent than BDM31343 under comparable conditions.
| Evidence Dimension | EthR–DNA interaction inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 µM (2.80 × 10³ nM) |
| Comparator Or Baseline | BDM31343, IC50 = 3.3 µM |
| Quantified Difference | Target is 15% more potent (2.80 vs. 3.3 µM) |
| Conditions | Surface plasmon resonance assay; 106-bp biotinylated ethA promoter DNA; preincubation 5 min; measurement 3 min; EthR from M. tuberculosis ATCC 25618 / H37Rv |
Why This Matters
This head-to-head IC50 comparison establishes ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate as a viable and comparably potent EthR inhibitor for tuberculosis drug discovery, justifying its procurement as a screening hit for ethionamide-booster programs.
- [1] BindingDB. BDBM50363015 (CHEMBL1945701). Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. EthR binding inhibition IC50 = 2.80E+3 nM. View Source
